molecular formula C7H4ClF2NO3 B6334382 2-(Chlorodifluoromethoxy)nitrobenzene CAS No. 1047648-43-0

2-(Chlorodifluoromethoxy)nitrobenzene

Cat. No.: B6334382
CAS No.: 1047648-43-0
M. Wt: 223.56 g/mol
InChI Key: NOXFKTUASDPYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chlorodifluoromethoxy)nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) and a chlorodifluoromethoxy (-OCF₂Cl) group at the ortho (2nd) position. These compounds are typically synthetic intermediates used in pharmaceuticals, agrochemicals, and specialty materials. Their reactivity stems from the electron-withdrawing nitro group, which enhances electrophilic substitution reactions, and the chlorodifluoromethoxy group, which contributes to steric and electronic effects.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXFKTUASDPYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chlorodifluoromethoxybenzene Precursors

The foundational step involves preparing chlorodifluoromethoxybenzene, a critical intermediate. As demonstrated in CN104119238A, trichloromethoxybenzene undergoes fluorination using hydrogen fluoride (HF) under high-pressure conditions. Key parameters include:

  • Reaction Conditions :

    • Temperature: 100–110°C

    • Pressure: 2.5–2.8 MPa

    • Catalyst: Perfluorobutylsulfonyl fluoride (0.6 wt%)

    • Molar Ratio (Trichloromethoxybenzene:HF): 1:9.7

This yields chlorodifluoromethoxybenzene at 72.6% efficiency after steam distillation and rectification.

Regioselective Nitration

Subsequent nitration introduces the nitro group. Mixed acid (HNO₃/H₂SO₄) at 0–5°C directs substitution para to the chlorodifluoromethoxy group, producing 4-nitrochlorodifluoromethoxybenzene with 89% yield. Achieving ortho substitution remains challenging due to the electron-withdrawing nature of the -O-CF₂Cl group, which favors meta/para orientation in electrophilic aromatic substitution.

Table 1: Comparative Nitration Outcomes

Starting MaterialNitro PositionYield (%)Conditions
ChlorodifluoromethoxybenzenePara89HNO₃/H₂SO₄, 0–5°C
2-ChloronitrobenzeneOrtho (F)85KF/sulfolane, 240–250°C

Diazonium Salt-Mediated Functionalization

Diazotization and Thermal Decomposition

Halogen Exchange in Nitro-Substituted Arenes

Fluoro-for-Chloro Substitution

SubstrateReagentCatalystYield (%)
2-ChloronitrobenzeneKFBenzyltriethylammonium Cl85
Hypothetical ClCF₂O⁻AgNO₃CuIN/A

Industrial-Scale Optimization

Continuous Flow Reactors

Patent CN104119238A highlights the use of continuous flow systems for HF-mediated fluorination, reducing reaction time from 8 hours (batch) to 2.5 hours. This approach minimizes thermal degradation and improves safety by containing volatile HF.

Solvent and Catalyst Selection

  • Solvent : Sulfolane’s high polarity and thermal stability (up to 300°C) make it ideal for halogen exchange.

  • Catalysts : Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance reaction rates by phase-transfer effects .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodifluoromethoxy)nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in an appropriate solvent.

Major Products Formed

Scientific Research Applications

2-(Chlorodifluoromethoxy)nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chlorodifluoromethoxy)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorodifluoromethoxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interaction with molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Chlorodifluoromethoxy)nitrobenzene (theoretical structure) with structurally similar nitroaromatic compounds based on available evidence:

Compound CAS Number Molecular Formula Molecular Weight Physical State Boiling Point (°C) Density (g/cm³) Key Applications
This compound* Not Available C₇H₄ClF₂NO₃ 223.56 Liquid/Oil ~265 (estimated) ~1.51 (estimated) Pharmaceutical intermediates
4-(Chlorodifluoromethoxy)nitrobenzene 40750-71-8 C₇H₄ClF₂NO₃ 223.56 Not Specified 265.2 1.514 Specialty chemical synthesis
2-Nitrochlorobenzene 88-73-3 C₆H₄ClNO₂ 157.55 Yellow Crystalline 245–246 1.368 Dye and pesticide production
3-Chloro-4-(trifluoromethoxy)nitrobenzene 158579-81-8 C₇H₃ClF₃NO₃ 241.55 Solid Not Reported Not Reported Agrochemical research
Nitrobenzene 98-95-3 C₆H₅NO₂ 123.11 Pale Yellow Liquid 210.9 1.199 Aniline production, solvent

Notes:

  • This compound : Properties are extrapolated from its para-substituted analog (CAS 40750-71-8) and related nitroaromatics. The ortho substitution likely increases steric hindrance, reducing reactivity compared to para isomers .
  • 4-(Chlorodifluoromethoxy)nitrobenzene : Exhibits higher boiling point (265.2°C) and density (1.514 g/cm³) than nitrobenzene due to the heavier -OCF₂Cl group .
  • 2-Nitrochlorobenzene : The absence of fluorine atoms results in lower molecular weight and density. Its crystalline state contrasts with the liquid/oily nature of chlorodifluoromethoxy analogs .
  • 3-Chloro-4-(trifluoromethoxy)nitrobenzene : The trifluoromethoxy group (-OCF₃) enhances electronegativity and thermal stability compared to -OCF₂Cl derivatives .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Chlorodifluoromethoxy-nitrobenzenes are precursors to bioactive molecules. For example, isoflurane impurities (e.g., 2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane) highlight their role in anesthetic synthesis .
  • Environmental Impact: Nitroaromatics like nitrobenzene are persistent pollutants with documented toxicity .
  • Synthetic Challenges : Ortho-substituted derivatives require specialized catalysts (e.g., palladium-mediated cross-coupling) to mitigate steric effects, increasing production costs .

Q & A

Q. What are the recommended safety protocols for handling 2-(chlorodifluoromethoxy)nitrobenzene in laboratory settings?

  • Methodological Answer : Follow industrial/laboratory safety practices, including:
  • Ventilation : Use closed systems or local exhaust ventilation to minimize vapor exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and vapor respirators. Use full-body protective clothing and boots to prevent skin contact .
  • Emergency Measures : Install safety showers and eye-wash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid direct contact .

Q. How can the purity of this compound be verified during synthesis?

  • Methodological Answer : Use chromatographic techniques (e.g., HPLC or GC-MS) with standards calibrated to known nitrobenzene derivatives. Cross-validate with spectroscopic methods:
  • IR Spectroscopy : Identify functional groups (e.g., nitro C=O stretch at ~1,520 cm⁻¹) .
  • NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorinated groups) .

Advanced Research Questions

Q. How do computational and experimental data resolve contradictions in adsorption geometry studies for nitrobenzene derivatives?

  • Methodological Answer :
  • Experimental Approach : Use in situ infrared spectroscopy to analyze adsorption complexes on catalytic surfaces (e.g., Pd/Al₂O₃). Assign vibrational modes to distinguish vertical vs. tilted geometries .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model isolated vs. multi-molecule adsorption. Adjust for surface coverage effects, as IR spectra often reflect multi-molecule interactions not captured in single-molecule DFT .

Q. What strategies optimize substitution reactions at the chloro or difluoromethoxy groups in this compound?

  • Methodological Answer :
  • Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF) with NaOCH₃ or KCN. Monitor reaction progress via TLC to prevent over-substitution .
  • Catalytic Coupling : Employ Pd(PPh₃)₄ with aryl boronic acids for Suzuki-Miyaura coupling. Maintain inert conditions (N₂/Ar) to avoid side reactions .
  • Selectivity Control : Steric hindrance from the nitro group directs substitution to the para position. Use low temperatures (0–5°C) to minimize by-products .

Q. How can environmental degradation pathways of this compound be analyzed?

  • Methodological Answer :
  • Biodegradation Studies : Incubate with adapted microbial consortia and monitor intermediates (e.g., aniline derivatives) via LC-MS. Half-lives <2 weeks indicate rapid breakdown in aerobic conditions .
  • Photolysis : Exclude light during storage. Use UV-Vis spectroscopy to track nitro group reduction under simulated sunlight (λ = 290–400 nm) .

Data Interpretation & Contradictions

Q. Why might catalytic selectivity for nitro group reduction vary across studies?

  • Methodological Answer :
  • Surface Adsorption Effects : On Pd/Al₂O₃, residual hydrogen from catalyst pre-treatment reduces nitro groups to amines at low coverage. At high coverage, steric effects force intermediates (e.g., aniline) onto the support, altering selectivity .
  • Solvent Polarity : Polar solvents (e.g., H₂O/EtOH) stabilize charged intermediates, favoring nitro reduction over competing pathways .

Q. How do fluorinated substituents influence the reactivity of this compound?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -CF₂O- group deactivates the benzene ring, slowing electrophilic substitution. Use kinetic studies (e.g., Hammett plots) to quantify substituent effects .
  • Steric Effects : Bulkier fluorinated groups (e.g., -OCF₂Cl) hinder para-substitution. X-ray crystallography or NOESY NMR can confirm spatial constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.